molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

(R)-(-)-2-Octanol

Cat. No. B1198660
CAS RN: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

(R)-(-)-2-Octanol, also known as racemic 2-octanol, is an organic compound that is commonly used in the laboratory for a variety of research applications. It is a chiral alcohol, meaning it has two mirror-image forms, and can be used as a chiral building block for the synthesis of other compounds. It is a colorless liquid with a pleasant odor, and is also used for its solubility and stability.

Scientific Research Applications

Pharmaceuticals: Solubilizing Agent

®-(-)-2-Octanol is known for its ability to solubilize hydrophobic drugs, which is crucial in pharmaceutical applications. Its unique properties, such as large interfacial area and low interfacial tension, make it an excellent candidate for creating microemulsions . These microemulsions can be used for targeted drug delivery, enhancing the efficacy of medications.

properties

IUPAC Name

(2R)-octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O
Source PubChem
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DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
Source PubChem
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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Product Name

(R)-(-)-2-Octanol

CAS RN

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Record name 2-OCTANOL, (2R)-
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Octanol?

A1: The molecular formula of (R)-(-)-2-Octanol is C8H18O, and its molecular weight is 130.23 g/mol.

Q2: Are there any specific spectroscopic data characterizing (R)-(-)-2-Octanol?

A2: While not explicitly detailed in the provided abstracts, (R)-(-)-2-Octanol can be characterized using techniques like infrared spectroscopy (IR) to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy to analyze the arrangement of atoms, and mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Q3: How does the chirality of (R)-(-)-2-Octanol influence its properties and applications?

A3: Chirality significantly impacts the biological activity and interactions of molecules. (R)-(-)-2-Octanol, being chiral, might exhibit different reaction rates, biological activities, and even opposing effects compared to its enantiomer, (S)-(+)-2-Octanol.

Q4: What are the main applications of (R)-(-)-2-Octanol in asymmetric synthesis?

A4: (R)-(-)-2-Octanol serves as a chiral building block in the synthesis of various compounds, including chiral liquid crystals [, , ]. Its enantiomeric purity is crucial for achieving the desired properties in the final products.

Q5: How is (R)-(-)-2-Octanol used to study the stereoselectivity of enzymes?

A5: Researchers use (R)-(-)-2-Octanol and its enantiomer as substrates to investigate the stereospecificity of enzymes like alcohol dehydrogenases [, , , , ]. By analyzing the reaction rates and enantiomeric excess of the products, they gain insights into the enzyme's active site and mechanism of action.

Q6: Can you explain the significance of using (R)-(-)-2-Octanol in studying the Arbuzov reaction?

A6: (R)-(-)-2-Octanol helps understand the stereochemistry of the dealkylation step in the Arbuzov reaction, particularly the formation and stability of five-coordinate phosphorus intermediates [].

Q7: How can (R)-(-)-2-Octanol be produced through biocatalysis?

A7: (R)-(-)-2-Octanol can be produced via the asymmetric reduction of 2-octanone using various microorganisms. For instance, Oenococcus oeni CECT 4730 has demonstrated high enantioselectivity in producing (R)-(-)-2-Octanol [, , ].

Q8: What are the advantages of employing biocatalysts for (R)-(-)-2-Octanol production?

A8: Biocatalytic processes offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis [, , ].

Q9: How do biphasic systems enhance the efficiency of biocatalytic (R)-(-)-2-Octanol production?

A9: Biphasic systems, employing an aqueous phase and an organic solvent, improve the biocatalytic production of (R)-(-)-2-Octanol [, , ]. This approach reduces substrate and product inhibition, allows for higher substrate loading, and simplifies product recovery.

Q10: What strategies are being explored to further improve the biocatalytic synthesis of (R)-(-)-2-Octanol?

A10: Research focuses on optimizing reaction parameters, screening for more efficient biocatalysts, and developing integrated process strategies such as continuous biocatalytic synthesis with in situ product separation techniques [].

Q11: How does (R)-(-)-2-Octanol contribute to the properties of chiral liquid crystals?

A11: When incorporated into liquid crystal molecules, (R)-(-)-2-Octanol induces chirality, leading to the formation of chiral smectic C phases (SmC*) [, ]. These materials are crucial for applications in displays and other electro-optical devices.

Q12: How does the structure of (R)-(-)-2-Octanol affect its interaction with chiral selectors in chromatographic separations?

A12: The specific arrangement of atoms and functional groups in (R)-(-)-2-Octanol dictates its interaction with chiral selectors used in techniques like gas chromatography, influencing the separation efficiency of enantiomers [, ].

Q13: How is computational chemistry employed in research related to (R)-(-)-2-Octanol?

A13: Computational methods like density functional theory (DFT) can predict the Gibbs free energy (ΔG) of reactions involving (R)-(-)-2-Octanol []. These calculations help determine equilibrium constants and provide insights into reaction mechanisms.

Q14: How are QSAR models used to predict the activity of compounds related to (R)-(-)-2-Octanol?

A14: QSAR models correlate the structural features of molecules with their biological activities []. These models can be used to predict the activity of novel compounds structurally similar to (R)-(-)-2-Octanol, guiding the design of more potent and selective molecules.

Q15: How do structural modifications of (R)-(-)-2-Octanol, such as changes in the alkyl chain length, affect its biological activity?

A15: Studies on enzymes like Xanthobacter autotrophicus 2-[(R)-2-Hydroxypropylthio]ethanesulfonate dehydrogenase have shown that altering the alkyl chain length of (R)-(-)-2-Octanol affects its binding affinity (Km) and, consequently, its enzymatic conversion rate [].

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